Ethyl 2-phenylbenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

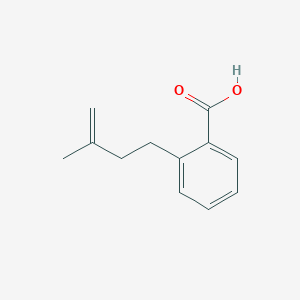

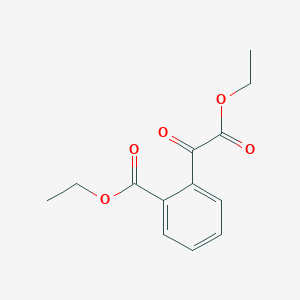

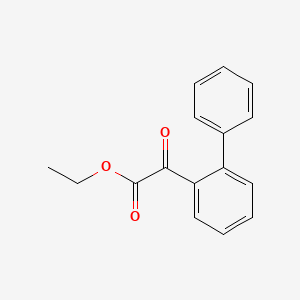

Ethyl 2-phenylbenzoylformate (EPBF) is a chemical compound that belongs to the class of β-ketoesters. It has a molecular weight of 254.29 and its IUPAC name is ethyl [1,1’-biphenyl]-2-yl (oxo)acetate .

Molecular Structure Analysis

The molecular formula of Ethyl 2-phenylbenzoylformate is C16H14O3 . The InChI code for this compound is 1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 .

Physical And Chemical Properties Analysis

Ethyl 2-phenylbenzoylformate is a golden oil . It has a molecular weight of 254.29 .

Applications De Recherche Scientifique

Synthetic Utility in Organic Chemistry Ethyl 2-phenylbenzoylformate is a versatile compound widely used as a building block in the synthesis of various organic compounds. For instance, it has been used in the synthesis of diverse trifluoromethyl heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Similarly, it has been employed in the construction of complex molecular structures, such as azoles, by enabling radical cyclization reactions (Allin et al., 2005).

Catalysis and Mechanistic Insights Ethyl 2-phenylbenzoylformate is also involved in catalytic processes and the study of reaction mechanisms. For example, research has been conducted on its role in rhodium-catalyzed hydroformylation, providing valuable insights into the mechanistic and kinetic aspects of such reactions (Sparta et al., 2007).

Material Science and Polymer Applications In the realm of material science, this compound has shown potential in the synthesis of advanced materials. Notably, it has been used in the synthesis of new alkylselenyl substituted benzodithiophene-based 2D π-conjugated polymers for bulk heterojunction polymer solar cell applications, demonstrating its utility in the development of renewable energy technologies (Chakravarthi et al., 2014).

Pharmacological Applications In pharmacology, ethyl 2-phenylbenzoylformate derivatives have been synthesized for their potential antimicrobial and antioxidant activities. Compounds synthesized using this chemical framework have shown promising results in in vitro studies for their antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Environmental Science The compound has relevance in environmental science as well. It has been part of studies focused on the occurrence, fate, and behavior of parabens (including ethyl paraben derivatives) in aquatic environments. These studies are crucial for understanding the environmental impact of widely used chemicals and their derivatives (Haman et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(2-phenylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGWFUXSKFUHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641283 |

Source

|

| Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-phenylbenzoylformate | |

CAS RN |

947701-96-4 |

Source

|

| Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.